3-[(1-Adamantylcarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
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Overview
Description
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID is a synthetic organic compound characterized by the presence of an adamantane moiety, a formamido group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and a suitable formylating agent.
Amidation: The formylated adamantane is then reacted with an amine to form the formamido group.
Coupling with Chlorophenyl Propanoic Acid: The final step involves coupling the formamido-adamantane derivative with 4-chlorophenyl propanoic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the formamido and chlorophenyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: A simpler analog lacking the adamantane and formamido groups.
Adamantane derivatives: Compounds containing the adamantane moiety but with different functional groups.
Formamido derivatives: Compounds with the formamido group attached to different scaffolds.
Uniqueness
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID is unique due to the combination of the adamantane, formamido, and chlorophenyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other derivatives.
Properties
Molecular Formula |
C20H24ClNO3 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C20H24ClNO3/c21-16-3-1-15(2-4-16)17(8-18(23)24)22-19(25)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,12-14,17H,5-11H2,(H,22,25)(H,23,24) |
InChI Key |
UAWRWJQMQNSANE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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